(4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane

Catalog No.
S1900470
CAS No.
70005-89-9
M.F
C7H14O3
M. Wt
146.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane

CAS Number

70005-89-9

Product Name

(4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane

IUPAC Name

2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

InChI

InChI=1S/C7H14O3/c1-7(2)9-5-6(10-7)3-4-8/h6,8H,3-5H2,1-2H3/t6-/m1/s1

InChI Key

YYEZYENJAMOWHW-ZCFIWIBFSA-N

SMILES

CC1(OCC(O1)CCO)C

Canonical SMILES

CC1(OCC(O1)CCO)C

Isomeric SMILES

CC1(OC[C@H](O1)CCO)C
  • Precursor in Natural Product Synthesis

    Researchers have employed (4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane as a starting material for the total synthesis of complex natural products like protectin D1, a molecule with anti-inflammatory properties PubChem: .

  • Synthesis of Anti-diabetic Agents

    Studies have explored the use of this compound as a building block in the synthesis of cytopiloyne, a molecule exhibiting anti-diabetic properties PubChem: .

  • Preparation of Isotope-labeled Compounds

    (4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane has been utilized as a reagent for the preparation of 4-15N-amino-2-butane-1,2-diol, which is isotopically labeled and serves as a key component in the synthesis of 15N-labeled oligodeoxynucleotides, essential for biological research Sigma-Aldrich: .

(4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane is a chemical compound characterized by its unique structure, which includes a dioxolane ring and a hydroxyl group. The molecular formula is C7H14O3C_7H_{14}O_3 with a molecular weight of approximately 146.18 g/mol. This compound is notable for its chirality, specifically the (4R) configuration, which plays a crucial role in its biological activity and interactions.

The compound's structure consists of a five-membered dioxolane ring with two methyl groups and a hydroxyethyl substituent. This configuration contributes to its stability and reactivity in various chemical environments .

Typical of compounds containing dioxolane rings and alcohol groups. Key reactions include:

  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Oxidation: The hydroxyl group may be oxidized to form ketones or aldehydes.
  • Dehydration: Under acidic conditions, the compound can undergo dehydration to yield ethers or alkenes.
  • Nucleophilic substitution: The hydroxyethyl group can act as a nucleophile in substitution reactions with electrophiles .

Research indicates that (4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane exhibits various biological activities. It has been studied for its potential as:

  • Antioxidant: The presence of the hydroxyl group contributes to its ability to scavenge free radicals.
  • Neuroprotective agent: Some studies suggest that it may help protect neuronal cells from oxidative stress.
  • Metabolic modulator: Its structure allows interaction with metabolic pathways, potentially influencing glucose metabolism.

These activities make it a candidate for further pharmacological studies .

The synthesis of (4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane can be achieved through various methods:

  • From Dioxolane Precursors: Starting from 2,2-dimethyl-1,3-dioxolane, hydroxyethylation can be performed using ethylene oxide in the presence of a catalyst.
    text
    2,2-Dimethyl-1,3-dioxolane + Ethylene oxide → (4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane
  • Using Grignard Reagents: Reacting an appropriate Grignard reagent with an aldehyde or ketone can yield the desired product after subsequent hydrolysis.
  • Via Reduction Reactions: Starting from corresponding carbonyl compounds followed by reduction processes can also produce this compound .

(4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane finds applications in various fields:

  • Pharmaceuticals: As a potential drug candidate due to its biological activities.
  • Cosmetics: Utilized in formulations for its moisturizing properties.
  • Chemical Industry: Acts as an intermediate in the synthesis of other organic compounds .

Interaction studies have shown that (4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane can interact with various biological molecules:

  • It may form hydrogen bonds with proteins due to its hydroxyl group.
  • Studies suggest potential interactions with enzymes involved in metabolic pathways.

These interactions are crucial for understanding its mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with (4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
SolketalC6H12O3; contains a dioxolane ringKnown for its use as a solvent and stabilizer
1,3-DioxolaneC4H8O2; simpler dioxolane structureUsed primarily as a solvent
1,3-Dioxolan-4-methanolC5H10O3; contains methanol substituentExhibits different solubility properties
4-Hydroxy-2-methyl-1,3-dioxolaneC6H10O3; features a hydroxy groupDisplays distinct biological activities

The uniqueness of (4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane lies in its specific stereochemistry and the presence of both hydroxy and dimethyl groups on the dioxolane ring. This combination influences its reactivity and biological interactions differently compared to other similar compounds .

Chemical Structure and Nomenclature

The compound (4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane possesses a distinctive five-membered heterocyclic structure containing two oxygen atoms in a 1,3-arrangement within the ring system. The International Union of Pure and Applied Chemistry name reflects its systematic structure, with alternative nomenclature including (R)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol. The Chemical Abstracts Service registry number 70005-89-9 uniquely identifies this compound in chemical databases. The Simplified Molecular Input Line Entry System string CC1(C)OCC@@HO1 provides a linear representation of the molecular connectivity, clearly indicating the stereochemical configuration at the 4-position. The International Chemical Identifier key YYEZYENJAMOWHW-ZCFIWIBFSA-N serves as a standardized identifier for computational chemistry applications.

The molecular structure encompasses three distinct functional groups that contribute to its chemical behavior and reactivity. The ether functional group within the dioxolane ring provides stability and influences the compound's conformational preferences. The hydroxyl group attached to the ethyl chain imparts hydrogen bonding capability and hydrophilic character to the molecule. The ketal functional group, formed by the protected diol arrangement within the dioxolane ring, contributes to the compound's utility as a protecting group in organic synthesis. These functional groups collectively determine the compound's chemical reactivity patterns and biological activity profiles.

Stereochemical Configuration

The absolute configuration at the 4-position of the dioxolane ring represents a critical structural feature that influences the compound's biological activity and synthetic utility. The (4R) designation indicates that when viewed along the carbon-hydrogen bond at the 4-position, the substituents are arranged in a clockwise manner according to the Cahn-Ingold-Prelog priority rules. This specific stereochemical arrangement differentiates it from its (4S) enantiomer, which exhibits distinct physical and chemical properties. The optical activity of the (4R) enantiomer manifests as a specific rotation of +2 degrees when measured at 20 degrees Celsius using the sodium D-line with a concentration of 1 percent in chloroform. This measurable optical rotation serves as both an identity marker and a purity indicator for the compound.

The stereochemical purity of the compound significantly impacts its performance in asymmetric synthesis applications. High enantiomeric excess values ensure predictable stereochemical outcomes when the compound functions as a chiral building block in complex synthetic sequences. The maintenance of stereochemical integrity throughout storage and handling requires appropriate conditions to prevent racemization or epimerization processes that could compromise the compound's utility.

XLogP3

0.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane

Dates

Modify: 2023-08-16

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